molecular formula C10H12N4 B13097933 4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine CAS No. 913322-68-6

4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine

Cat. No.: B13097933
CAS No.: 913322-68-6
M. Wt: 188.23 g/mol
InChI Key: ZXAFKHNOPBDDAY-UHFFFAOYSA-N
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Description

4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine typically involves the condensation of appropriate pyrimidine and pyrrole derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halogenated pyrimidines under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrrole ring can yield pyrrole-2,5-dione derivatives, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases.

    Industry: The compound can be used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids, while the pyrrole moiety can bind to proteins and enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-6-(1-methyl-1H-pyrrol-2-YL)pyrimidin-2-amine is unique due to the presence of both pyrimidine and pyrrole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

CAS No.

913322-68-6

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

4-methyl-6-(1-methylpyrrol-2-yl)pyrimidin-2-amine

InChI

InChI=1S/C10H12N4/c1-7-6-8(13-10(11)12-7)9-4-3-5-14(9)2/h3-6H,1-2H3,(H2,11,12,13)

InChI Key

ZXAFKHNOPBDDAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N)C2=CC=CN2C

Origin of Product

United States

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